2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
CAS No.: 2154-68-9
Cat. No.: VC20774969
Molecular Formula: C9H17NO3
Molecular Weight: 187.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2154-68-9 |
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Molecular Formula | C9H17NO3 |
Molecular Weight | 187.24 g/mol |
IUPAC Name | 1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |
Standard InChI | InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12) |
Standard InChI Key | CLKPVQZFNYXFCY-UHFFFAOYSA-N |
SMILES | CC1(CC(C(N1[O])(C)C)C(=O)O)C |
Canonical SMILES | CC1(CC(C(N1O)(C)C)C(=O)O)C |
Introduction
Overview of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy, also known as 3-Carboxy-PROXYL, is a stable nitroxide radical characterized by its unique pyrrolidine structure. Its molecular formula is C9H16NO3, and it features a carboxylic acid group attached to a heavily substituted pyrrolidine ring. This compound belongs to the class of aminoxyls and is functionally related to other nitroxide radicals recognized for their applications in biochemistry and materials science.
Synthesis Methods
The synthesis of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy typically involves the following steps:
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Starting Materials: The process begins with 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide as a precursor.
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Chemical Reactions: The precursor undergoes oxidation and reduction reactions under controlled conditions to yield the desired product.
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Industrial Production: On an industrial scale, optimizing reaction conditions such as temperature and pressure is crucial for high yield and purity .
Biological Activity
Research has shown that 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy exhibits significant biological activity due to its radical scavenging properties. It has been investigated for its potential applications in various fields:
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Antioxidant Properties: The compound acts as a free radical scavenger, making it useful in studies related to oxidative stress and free radical biology.
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Medicinal Chemistry: It has been explored for its potential as an antiarrhythmic agent due to its effects on cardiac arrhythmias .
Table 2: Applications of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
Application Area | Specific Uses |
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Medicinal Chemistry | Development of antiarrhythmic agents |
EPR Imaging | Tumor oxygenation assessment |
Biochemical Studies | Studies on oxidative stress |
Material Science | Spin labeling for polymer dynamics |
Mechanism of Action
The mechanism of action involves the formation of stable nitroxide radicals that can interact with various molecular targets such as proteins and nucleic acids. This interaction leads to changes in their structure and function through pathways involving oxidative stress and redox reactions .
Comparison with Similar Compounds
Comparative analysis with similar compounds highlights the uniqueness of 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy:
Table 3: Comparison with Similar Compounds
Compound | Structural Features | Unique Properties |
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2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy | Pyrrolidine ring with carboxylic acid | Enhanced membrane permeability |
TEMPOL | Hydroxy group instead of carboxylic acid | More potent antioxidant |
Carbamoyl-PROXYL | Contains an amide instead of a carboxylic acid | Different reactivity towards radicals |
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